molecular formula C11H18N2O2 B8027780 (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8027780
M. Wt: 210.27 g/mol
InChI Key: RHJWPRSOYYDGJX-VIFPVBQESA-N
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Description

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-pyrrolidine-1-carboxylic acid tert-butyl ester.

    Isocyanation: The key step involves the introduction of the isocyanomethyl group. This can be achieved using reagents such as phosgene or triphosgene in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isocyanomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and chiral auxiliaries.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial in the development of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may exhibit different biological activities.

    2-Isocyanomethyl-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a different ester group, affecting its reactivity and applications.

    2-Isocyanomethyl-pyrrolidine-1-carboxylic acid ethyl ester: Another ester variant with distinct properties and uses.

Uniqueness

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its chiral nature and the presence of the isocyanomethyl group, which imparts specific reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites makes it a valuable intermediate in the synthesis of biologically active molecules.

Properties

IUPAC Name

tert-butyl (2S)-2-(isocyanomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9H,5-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJWPRSOYYDGJX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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